

Spectroscopic Analysis of 2-Methyl-4-(4-methylphenoxy)aniline: A Technical Overview

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Compound of Interest

Compound Name: 2-Methyl-4-(4-methylphenoxy)aniline

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Disclaimer: Extensive searches for experimental spectroscopic data (^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR) for the specific compound **2-Methyl-4-(4-methylphenoxy)aniline** did not yield any direct results. The information presented in this document pertains to the closely related isomer, 4-(4-methylphenoxy)aniline, for which comprehensive spectroscopic data is publicly available. This information is provided as a technical guide for researchers and scientists in the field of drug development and chemical analysis, offering insights into the expected spectral characteristics of this class of compounds.

Spectroscopic Data for 4-(4-methylphenoxy)aniline

The following tables summarize the available spectroscopic data for the isomer 4-(4-methylphenoxy)aniline. This data provides a foundational understanding of the key spectral features that can be anticipated for related molecular structures.

Table 1: ^1H NMR Spectroscopic Data of 4-(4-methylphenoxy)aniline

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not fully available in search results			

Specific peak assignments for the ^1H NMR spectrum of 4-(4-methylphenoxy)aniline were not fully detailed in the available search results. A general spectrum is noted as available in some databases.

Table 2: ^{13}C NMR Spectroscopic Data of 4-(4-methylphenoxy)aniline

Chemical Shift (δ) ppm	Assignment
Data not fully available in search results	

Specific peak assignments for the ^{13}C NMR spectrum of 4-(4-methylphenoxy)aniline were not detailed in the available search results. A general spectrum is noted as available in some databases.

Table 3: Mass Spectrometry Data for 4-(4-methylphenoxy)aniline[1]

m/z	Relative Intensity	Assignment
199	Most Abundant	Molecular Ion $[\text{M}]^+$
108	2nd Highest	Fragment Ion
200	3rd Highest	Isotopic Peak $[\text{M}+1]^+$

Table 4: IR Spectroscopy Data for 4-(4-methylphenoxy)aniline[1]

Wavenumber (cm^{-1})	Description
Specific peak data not available in search results	A vapor phase IR spectrum is available.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for 4-(4-methylphenoxy)aniline are not explicitly provided in the search results. However, based on

standard analytical chemistry practices, the following general methodologies can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-(4-methylphenoxy)aniline would be dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). The solution would then be analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz).

- ^1H NMR: Proton NMR spectra would be acquired to determine the chemical environment of the hydrogen atoms in the molecule.
- ^{13}C NMR: Carbon-13 NMR spectra would be obtained to identify the different carbon environments.

Mass Spectrometry (MS)

For mass analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.^[1]

- Sample Introduction: A dilute solution of the compound is injected into the gas chromatograph.
- Separation: The compound is vaporized and passed through a capillary column to separate it from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
- Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

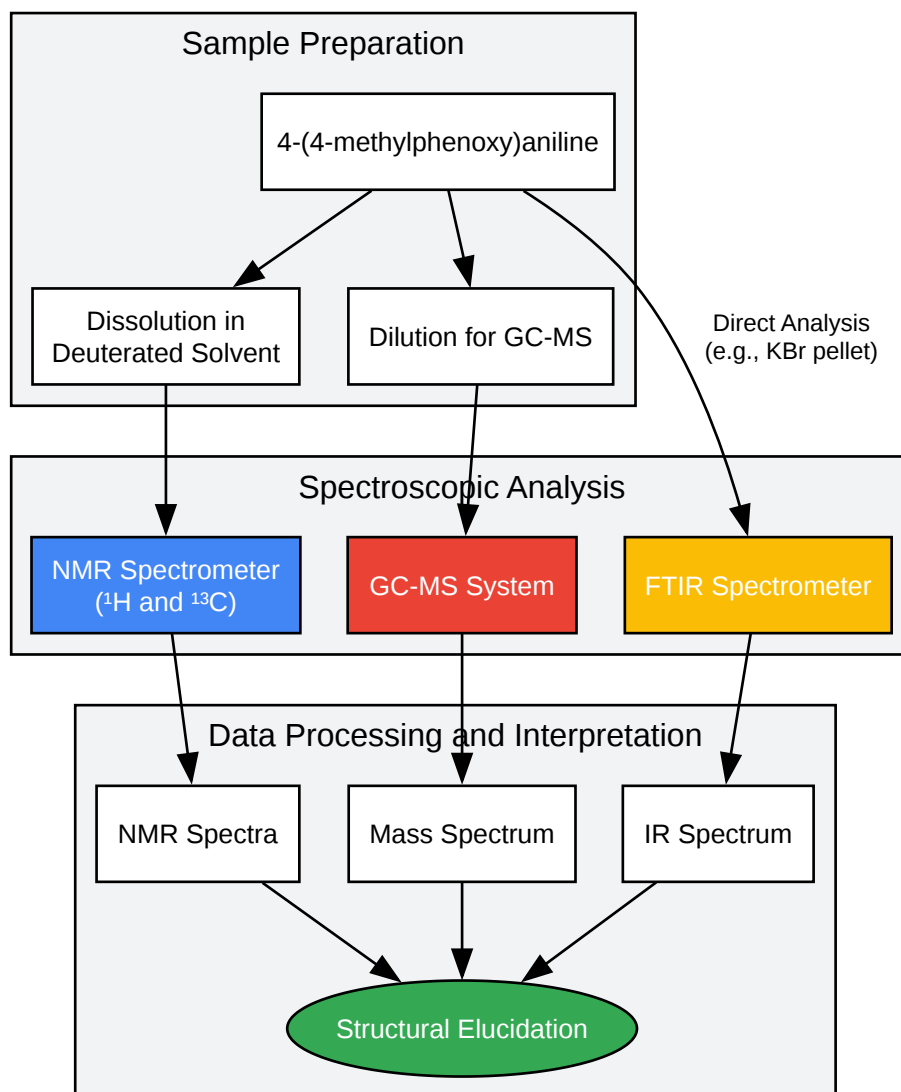
Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.^[1]

The sample could be prepared as a KBr pellet, a thin film, or analyzed in the vapor phase. The instrument measures the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of the bonds within the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 4-(4-methylphenoxy)aniline.



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A generalized workflow for spectroscopic analysis.

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References

- 1. 4-(p-Tolyloxy)aniline | C₁₃H₁₃NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methyl-4-(4-methylphenoxy)aniline: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3171887#spectroscopic-data-for-2-methyl-4-4-methylphenoxy-aniline]

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